5-Methyl-4-propoxy-1,3-phenylenediboronic acid
Overview
Description
5-Methyl-4-propoxy-1,3-phenylenediboronic acid is a chemical compound with the molecular formula C10H16B2O5 and a molecular weight of 237.86 . It is a versatile compound used in scientific research, particularly in organic synthesis and medicinal chemistry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16B2O5/c1-3-4-17-10-7 (2)5-8 (11 (13)14)6-9 (10)12 (15)16/h5-6,13-16H,3-4H2,1-2H3 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 502.3±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 60.1±0.4 cm3, a polar surface area of 90 Å2, and a molar volume of 194.9±5.0 cm3 .Scientific Research Applications
Chemical Synthesis and Heterocyclic Systems
5-Methyl-4-propoxy-1,3-phenylenediboronic acid plays a role in chemical synthesis, particularly in reactions with amines. Chernysheva, Bogolyubov, and Semenov (1999) discussed how the reaction of 5-methylene-1,3-dioxolan-2-ones with amines, including aromatic or aliphatic amines, can lead to the formation of 4-hydroxy-2-oxazolidinones. This suggests potential applications in synthesizing new heterocyclic systems (Chernysheva, Bogolyubov, & Semenov, 1999).
Crystal Structure and Non-Covalent Interactions
The study of crystal structures is another area where this compound is relevant. Tewari et al. (2009) explored stacking in related chemical compounds through various non-covalent interactions like C–H···π, C–H···O, and C–H···N networks. Their work contributes to understanding the role of non-covalent interactions in biological and chemical systems (Tewari, Srivastava, Puerta, & Valerga, 2009).
Engineering Luminescent Complexes
The compound's role in forming luminescent complexes is another intriguing application. Jarzembska et al. (2017) described how ortho-Phenylenediboronic acid reacts with 8-hydroxyquinoline, forming a luminescent complex. This research provides insights into developing materials with specific luminescent properties (Jarzembska, Kamiński, Durka, & Kubsik, 2017).
Safety and Hazards
5-Methyl-4-propoxy-1,3-phenylenediboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended .
Properties
IUPAC Name |
(3-borono-5-methyl-4-propoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16B2O5/c1-3-4-17-10-7(2)5-8(11(13)14)6-9(10)12(15)16/h5-6,13-16H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLKEDJHILYNCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCCC)B(O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16B2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656861 | |
Record name | (5-Methyl-4-propoxy-1,3-phenylene)diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-70-6 | |
Record name | (5-Methyl-4-propoxy-1,3-phenylene)diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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